molecular formula C18H23N3O2S2 B6475163 4-methoxy-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole CAS No. 2640902-74-3

4-methoxy-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole

Cat. No.: B6475163
CAS No.: 2640902-74-3
M. Wt: 377.5 g/mol
InChI Key: PZTZWYZRJMZYPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole (TMCP) is an organic molecule that has been studied extensively for its potential applications in the fields of chemistry, biology, and medicine. TMCP has a wide range of properties that make it an attractive candidate for use in scientific research. Its structure is composed of two rings joined together by a nitrogen atom, and its hydrophobicity and molecular weight make it suitable for use in a variety of applications.

Scientific Research Applications

4-methoxy-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole has been studied extensively in the fields of chemistry, biology, and medicine. In chemistry, this compound has been used in the synthesis of a variety of organic compounds, including drugs, polymers, and surfactants. In biology, this compound has been used as a tool to study the structure and function of proteins and enzymes, as well as to study the metabolism of drugs and other compounds. In medicine, this compound has been studied as a potential therapeutic agent for the treatment of a variety of diseases, including cancer and Alzheimer’s disease.

Mechanism of Action

The exact mechanism of action of 4-methoxy-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole is still not fully understood. However, it is believed that this compound binds to a variety of proteins and enzymes, and that these interactions result in changes in their structure and function. It is also believed that this compound may interact with other molecules, such as hormones and neurotransmitters, which could lead to changes in their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to interact with a variety of proteins and enzymes, resulting in changes in their structure and function. This compound has also been shown to interact with other molecules, such as hormones and neurotransmitters, resulting in changes in their activity. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, as well as to be able to modulate the activity of enzymes involved in metabolism.

Advantages and Limitations for Lab Experiments

4-methoxy-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and its hydrophobicity and molecular weight make it suitable for use in a variety of applications. In addition, this compound’s ability to bind to a variety of proteins and enzymes makes it an attractive candidate for use in the study of their structure and function. However, this compound also has some limitations. Its hydrophobicity can make it difficult to solubilize, and its molecular weight makes it difficult to use in certain applications.

Future Directions

Given the wide range of potential applications of 4-methoxy-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole, there are many potential future directions for research. One potential direction is to explore the use of this compound in the development of new drugs and therapeutics. Another potential direction is to explore the use of this compound in the study of the structure and function of proteins and enzymes, as well as in the study of metabolism. Additionally, further research into the biochemical and physiological effects of this compound could lead to new insights into its mechanism of action. Finally, further research into the synthesis methods of this compound could lead to new and improved methods of production.

Synthesis Methods

4-methoxy-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole can be synthesized through a variety of methods, including the reaction of 4-methoxybenzaldehyde with 3-(thiomorpholine-4-carbonyl)piperidine in the presence of a base. The reaction of these two compounds results in the formation of the desired product, this compound, which can then be isolated and purified by a variety of techniques. Other methods of synthesis may also be used to produce this compound, including a reaction of 4-methoxybenzaldehyde with thiomorpholine in the presence of a base, or a reaction of 4-methoxybenzaldehyde with 3-(thiomorpholine-4-carbonyl)piperidine in the presence of a catalyst.

Properties

IUPAC Name

[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S2/c1-23-14-5-2-6-15-16(14)19-18(25-15)21-7-3-4-13(12-21)17(22)20-8-10-24-11-9-20/h2,5-6,13H,3-4,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTZWYZRJMZYPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCCC(C3)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.